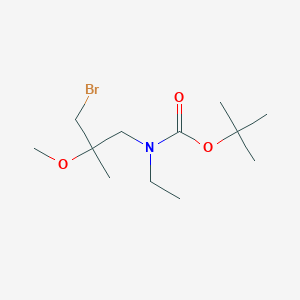
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromo substituent, a methoxy group, and an ethylcarbamate moiety. Its complex structure makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Methoxylation: The addition of the methoxy group.
Carbamoylation: The formation of the carbamate group by reacting with an appropriate carbamoylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The carbamate group can be hydrolyzed to form corresponding amines and alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis can produce amines and alcohols.
Scientific Research Applications
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate involves its interaction with specific molecular targets. The bromo and methoxy groups may play a role in binding to enzymes or receptors, while the carbamate group can participate in covalent modifications. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-chloro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-fluoro-2-methoxy-2-methylpropyl)-N-ethylcarbamate
- tert-Butyl N-(3-iodo-2-methoxy-2-methylpropyl)-N-ethylcarbamate
Uniqueness
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate is unique due to the presence of the bromo group, which can impart distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable for specific applications where the bromo substituent is advantageous.
Properties
Molecular Formula |
C12H24BrNO3 |
|---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-methoxy-2-methylpropyl)-N-ethylcarbamate |
InChI |
InChI=1S/C12H24BrNO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
InChI Key |
LAAHIWOIKPSAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)(CBr)OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[1-(4-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B13305851.png)
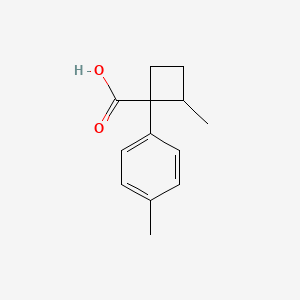
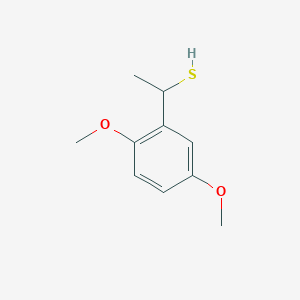
![2-[(2-Methylbut-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13305898.png)
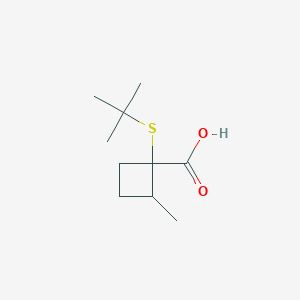

![Tert-butyl[(3-nitrophenyl)methyl]amine](/img/structure/B13305910.png)
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
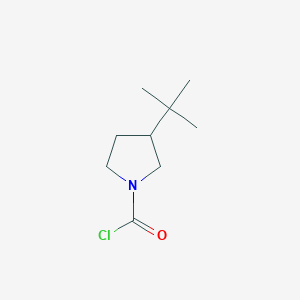
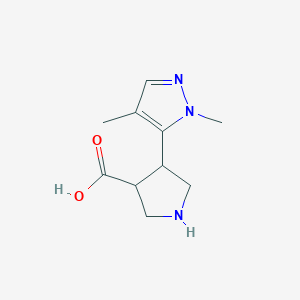
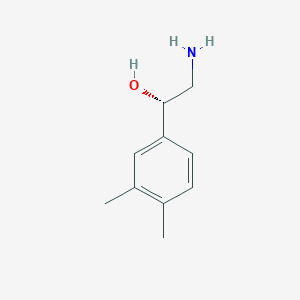
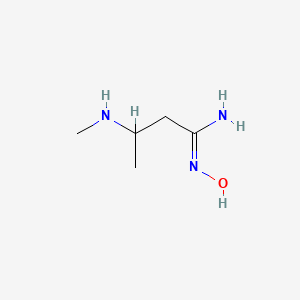
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)
